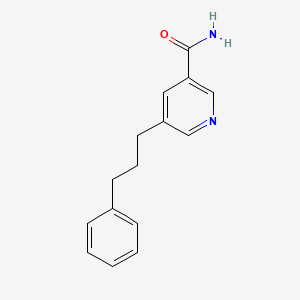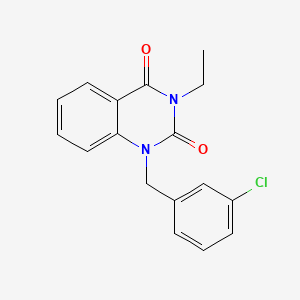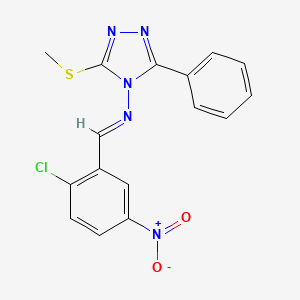
5-(3-phenylpropyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of nicotinamide derivatives involves multiple steps, including the transformation of precursor molecules into nicotinamide through various chemical reactions. For example, the synthesis of N-(arylmethoxy)-2-chloronicotinamides from nicotinic acid demonstrates the chemical modification process to obtain derivatives with potential herbicidal activity (Chen Yu et al., 2021). Another method includes the solvent evaporation and liquid phase-assisted grinding to synthesize co-crystals like 5-Fluorouracil-nicotinamide (5-FU-NCM), highlighting the versatility in synthesis approaches (Zhuyan Zhang et al., 2020).
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives is crucial for their functionality and interaction with biological systems. For instance, the crystal structure of nicotinamidium complexes reveals the importance of hydrogen bonding and π–π stacking interactions in stabilizing these compounds (I. Bryndal et al., 2014). Similarly, the structure of a luminescent Pt(II) terpyridine-nicotinamide complex exhibits vapochromic behavior, demonstrating the significant impact of molecular structure on the physical properties of these compounds (Thaddeus J. Wadas et al., 2004).
Chemical Reactions and Properties
Nicotinamide derivatives undergo various chemical reactions that define their properties and potential applications. The synthesis of nicotinamide riboside and derivatives shows their ability to increase nicotinamide adenine dinucleotide (NAD+) concentrations in mammalian cells, indicating the biochemical significance of these reactions (Tianle Yang et al., 2007).
Physical Properties Analysis
The physical properties of nicotinamide derivatives, such as solubility and vapochromic behavior, are directly influenced by their molecular structure. The co-crystal of 5-FU-NCM shows improved solubility and anti-tumor effects compared to 5-FU alone, emphasizing the importance of physical properties in their biological effectiveness (Zhuyan Zhang et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of nicotinamide derivatives play a crucial role in their functionality. The development of N-(arylmethoxy)-2-chloronicotinamides and their exhibited herbicidal activity against specific weeds highlight the targeted chemical properties that can be achieved through synthesis and molecular modification (Chen Yu et al., 2021).
Wissenschaftliche Forschungsanwendungen
Cellular Energy Metabolism and Disease Treatment
5-(3-phenylpropyl)nicotinamide, as a derivative of nicotinamide, plays a significant role in cellular energy metabolism and has implications for treating various diseases. It is involved in the conversion to its mononucleotide compound, influencing oxidative stress and modulating pathways related to cellular survival and death. This compound is particularly useful in conditions like immune dysfunction, diabetes, and aging-related diseases, acting as a cytoprotectant by blocking cellular inflammatory activation and apoptosis Maiese et al., 2009.
Enhanced NMR Sensitivity for Metabolic Studies
This compound has applications in enhancing NMR (Nuclear Magnetic Resonance) sensitivity, particularly useful in metabolic studies. The introduction of a 15N nuclear spin label can significantly improve detection sensitivity, aiding in the investigation of metabolic processes in vivo Shchepin et al., 2016.
Stem Cell Research and Disease Treatments
In stem cell research, this compound exhibits potential by promoting cell survival and differentiation. It acts as a kinase inhibitor, influencing pluripotency and differentiation pathways in human pluripotent stem cells, which is vital for developing stem cell applications and treatments for various diseases Meng et al., 2018.
Agricultural Applications: Herbicidal Activity
The chemical structure of this compound contributes to its utility in agriculture, particularly in the design of novel herbicides. Derivatives of this compound have shown significant herbicidal activity against various plant species, indicating its potential for development into new herbicidal agents Yu et al., 2021.
Potential in Neuroprotection and Mitochondrial Function
Nicotinamide derivatives, including this compound, are explored for their neuroprotective properties, particularly in the context of Parkinson's disease and mitochondrial dysfunction. High doses have shown to prevent oxidative mitochondrial dysfunction and improve motor deficits in animal models, suggesting a promising avenue for treating neurodegenerative diseases Jia et al., 2008.
Eigenschaften
IUPAC Name |
5-(3-phenylpropyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c16-15(18)14-9-13(10-17-11-14)8-4-7-12-5-2-1-3-6-12/h1-3,5-6,9-11H,4,7-8H2,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCVIKNEEOZENH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC2=CC(=CN=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-furyl)-4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5600550.png)
![5-(4-methylphenyl)-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5600556.png)
![2-[(4aS*,7aR*)-4-(cyclopropylmethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-2-oxo-N-phenylacetamide](/img/structure/B5600568.png)

![[(3R*,5R*)-5-{[(2-methoxyethyl)(methyl)amino]methyl}-1-(quinolin-3-ylcarbonyl)piperidin-3-yl]methanol](/img/structure/B5600578.png)
![4-(acetylamino)-N-[4-(aminosulfonyl)benzyl]benzamide](/img/structure/B5600579.png)

![(1S*,5R*)-6-benzyl-3-[3-(1H-tetrazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5600597.png)
![2-[(2-isopropyl-5-methylphenoxy)methyl]-1-methyl-1H-benzimidazole](/img/structure/B5600598.png)
![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5600603.png)
![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B5600618.png)
![N-[4-(cyanomethyl)phenyl]-2-nitrobenzamide](/img/structure/B5600620.png)
![3-[2-(4-ethylpiperazin-1-yl)ethyl]-8-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5600625.png)
